Journal Name:Progress in Materials Science
Journal ISSN:0079-6425
IF:48.165
Journal Website:http://www.journals.elsevier.com/progress-in-materials-science/
Year of Origin:1961
Publisher:Elsevier Ltd
Number of Articles Per Year:58
Publishing Cycle:Bimonthly
OA or Not:Not
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.jpclett.3c01770
Monolayer-protected atomically precise nanoclusters (MPCs) are an important class of molecules due to their unique structural features and diverse applications, including bioimaging, sensors, and drug carriers. Understanding the atomistic and dynamical details of their self-assembly process is crucial for designing system-specific applications. Here, we applied molecular dynamics and on-the-fly probability-based enhanced sampling simulations to study the aggregation of Au25(pMBA)18 MPCs in aqueous and methanol solutions. The MPCs interact via both hydrogen bonds and π-stacks between the aromatic ligands to form stable dimers, oligomers, and crystals. The dimerization free energy profiles reveal a pivotal role of the ligand charged state and solvent mediating the molecular aggregation. Furthermore, MPCs’ ligands exhibit suppressed conformational flexibility in the solid phase due to facile intercluster hydrogen bonds and π-stacks. Our work provides unprecedented molecular-level dynamical details of the aggregation process and conformational dynamics of MPCs ligands in solution and crystalline phases.
Band-Edge Prediction of 2D Covalent Organic Frameworks from Molecular Precursor via Machine Learning
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-21 , DOI:
10.1021/acs.jpclett.3c01419
The band-edge positions of two-dimensional (2D) covalent organic frameworks (COFs) play a crucial role in their applications in photocatalysts and nanoelectronics. However, massive amounts of 2D COFs with targeted band-edge positions from high-level first-principles calculations based on their composition are time-consuming due to the diversity and complexity of unit cell structures. Here, we report a strategy to predict the band-edge positions of 2D COFs by combining first-principles calculations with machine learning (ML). The root-mean-square error (RMSE) of the predicted valence band maximum (VBM) and conduction band minimum (CBM) between ML prediction and first-principles calculated values at the Perdew–Burke–Ernzerhof (PBE) level are 0.229 and 0.247 eV in test data set, respectively. In addition, a linear relationship is established between the PBE results and the HSE06 results with RMSE values of 0.089 and 0.042 eV for VBMs and CBMs in the test data set. Finally, a workflow is developed to determine the band-edge positions of the 2D COFs.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-06-28 , DOI:
10.1021/acs.jpclett.3c01422
Proton transfer and hydrogen tunneling play pivotal roles in many chemical and biological processes. The nuclear-electronic orbital multistate density functional theory (NEO-MSDFT) approach was developed to describe hydrogen tunneling systems within the multicomponent NEO framework, where the transferring proton is quantized and treated with molecular orbital techniques on the same level as the electrons. Herein, the NEO-MSDFT framework is generalized to an arbitrary number of quantum protons to allow applications to systems involving the transfer and tunneling of multiple protons. The generalized NEO-MSDFT approach is shown to produce delocalized, bilobal proton densities and accurate tunneling splittings for fixed geometries of the formic acid dimer and asymmetric substituted variants, as well as the porphycene molecule. Investigation of a protonated water chain highlights the applicability of this approach to proton relay systems. This work provides the foundation for nuclear-electronic quantum dynamics simulations of a wide range of multiple proton transfer processes.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpclett.3c00431
Dreiklang is a reversibly photoswitchable fluorescent protein used as a probe in advanced fluorescence imaging. It undergoes a unique and still poorly understood photoswitching mechanism based on the reversible addition of a water molecule to the chromophore. We report the first comprehensive study of the dynamics of this reaction by transient absorption spectroscopy from 100 fs to seconds in the original Dreiklang protein and two point variants. The picture that emerges from our work is that of a competition between photoswitching and nonproductive reaction pathways. We found that photoswitching had a low quantum yield of 0.4%. It involves electron transfer from a tyrosine residue (Tyr203) to the chromophore and is completed in 33 ns. Nonproductive deactivation pathways comprise recombination of a charge transfer intermediate, excited-state proton transfer from the chromophore to a histidine residue (His145), and decay to the ground state via micro-/millisecond-lived intermediates.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.jpclett.3c01264
Phosphorus clusters have broadband optical responses, adjustable geometries, and electronic structures, potentially balancing transparency and nonlinearity. In this study, the optical properties of phosphorus clusters are analyzed by using first-principles calculations. Phosphorus clusters exhibit strong light absorption in the ultraviolet region while remaining transparent in the visible to far-infrared bands. Importantly, the third-order nonlinear optical performance of phosphorus clusters surpasses that of p-nitroaniline with a D−π–A structure. The analysis reveals that lone pair electrons with weak nuclear binding induce sensitive nonlinear optical responses of phosphorus clusters. Furthermore, a practical approach for enhancing nonlinear optical effects in a medium via atom replacement and its application to hydride systems are discussed. Lone pair electron materials provide an alternative to conventional organic π-conjugated molecules for nonlinear optical devices, while potentially achieving a better trade-off of nonlinearity versus transparency. This study provides a novel concept for the development of high-performance nonlinear optical materials.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-06-29 , DOI:
10.1021/acs.jpclett.3c00908
Self-assembled linear chains of CdSe nanoplatelets are known to exhibit highly efficient Förster resonant energy transfer (FRET) leading to fast exciton diffusion between platelets. Here, we compare the luminescence decay dynamics of single nanoplatelets, clusters of a few platelets, and self-assembled chains. As the number of stacked platelets is increased, we show that the luminescence decay becomes faster, which can be interpreted as the FRET-mediated effect of quenchers: excitons may diffuse to nearby quenchers so that their decay rate is increased. On the other hand, a minor slow decay component is also observed for single platelets, corresponding to trapping-detrapping mechanisms in nearby trap states. The contribution of the slow component is enhanced for the platelet chains. This is consistent with a FRET-mediated trapping mechanism where the excitons would diffuse from platelet to platelet until they reach a trap state. Finally, we develop toy models for the FRET-mediated quenching and trapping effects on the decay curves and analyze the relevant parameters.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpclett.3c01258
Recent scientific interest in examining the bandgap evolution of a MAPbI3 hybrid perovskite by applying hydrostatic pressure has mostly focused on a room-temperature tetragonal phase. In contrast, the pressure response of a low-temperature orthorhombic phase (OP) of MAPbI3 has not been explored and understood. In this research, we investigate for the first time how hydrostatic pressure alters the electronic landscape of the OP of MAPbI3. Pressure studies using photoluminescence combined with calculations within density functional theory at zero temperature allowed us to identify the main physical factors affecting the bandgap evolution of the OP of MAPbI3. The negative bandgap pressure coefficient was found to be strongly dependent on the temperature (α120K = −13.3 ± 0.1 meV/GPa, α80K = −29.8 ± 0.1 meV/GPa, and α40K = −36.3 ± 0.1 meV/GPa). Such dependence is related to the changes in the Pb–I bond length and geometry in the unit cell as the atomic configuration approaches the phase transition as well as the increasing phonon contribution to octahedral tilting as the temperature increases.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.jpclett.3c01368
Previous research has shown that the hybridization of N 2p and O 2p orbitals effectively suppresses the electrical activity of oxygen vacancies in oxide semiconductors. However, achieving N-alloyed Ga2O3 films, known as GaON, poses a significant challenge due to nitrogen’s limited solubility in the material. In this study, a new method utilizing plasma-enhanced chemical vapor deposition with high-energy nitrogen plasma was explored to enhance the nitrogen solubility in the material. By adjusting the N2 and O2 carrier gas ratio, we could tune the thin film’s bandgap from 4.64 to 3.25 eV, leading to a reduction in the oxygen vacancy density from 32.89% to 19.87%. GaON-based photodetectors exhibited superior performance compared to that of Ga2O3-based devices, with a lower dark current and a faster photoresponse speed. This investigation presents an innovative approach to achieving high-performance devices based on Ga2O3.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-05 , DOI:
10.1021/acs.jpclett.3c01158
A rotating organic cation and a dynamically disordered soft inorganic cage are the hallmark features of organic-inorganic lead-halide perovskites. Understanding the interplay between these two subsystems is a challenging problem, but it is this coupling that is widely conjectured to be responsible for the unique behavior of photocarriers in these materials. In this work, we use the fact that the polarizability of the organic cation strongly depends on the ambient electrostatic environment to put the molecule forward as a sensitive probe of the local crystal fields inside the lattice cell. We measure the average polarizability of the C/N–H bond stretching mode by means of infrared spectroscopy, which allows us to deduce the character of the motion of the cation molecule, find the magnitude of the local crystal field, and place an estimate on the strength of the hydrogen bond between the hydrogen and halide atoms. Our results pave the way for understanding electric fields in lead-halide perovskites using infrared bond spectroscopy.
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.jpclett.3c00912
Tau aggregation is governed by secondary processes, a major pathological pathway for tau protein fibril propagation, yet its molecular mechanism remains unknown. This work uses saturation transfer and lifetime line-broadening experiments to identify the critical residues involved in these secondary processes. Distinct residue-specific NMR relaxation parameters were obtained for the truncated three repeat tau construct (K19) in equilibrium with structurally different, self-aggregated (saK19) or heparin-induced (hK19) fibrils. The interacting residues are restricted to R3 repeat for hK19 and to R3, R4, and R′ repeats for saK19 fibrils. Furthermore, the relaxation profiles of tau monomers in equilibrium with the structurally comparable, in vitro pathological fibrils (tauAD and tauCTE) were similar but distinct from hK19 or saK19 fibrils. Thus, residue-specific relaxation identifies the important residues involved in the binding of monomers to the fibrils. The relaxation profile of the monomers in equilibrium with the NMR invisible fibril seeds potentially distinguishes the distinct structures of tau fibrils.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.80 | 144 | Science Citation Index Science Citation Index Expanded | Not |
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